H-d-beta-hophe(4-cl)-oh.hcl

Chiral Amino Acid Enantiomeric Resolution Stereochemistry

H-D-beta-HoPhe(4-Cl)-OH·HCl is a chiral β-homo amino acid with D-stereochemistry and 4-chloro substitution. The β-backbone confers protease resistance vs. α-amino acids; the D-configuration and chloro-substituent dictate target binding. ≥98% HPLC purity, [α]D²⁵ = +23 ± 2° ensures batch consistency. Ideal for SPPS and stable peptidomimetics where generic analogs fail.

Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
Cat. No. B15287344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-d-beta-hophe(4-cl)-oh.hcl
Molecular FormulaC10H13Cl2NO2
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl
InChIInChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
InChIKeyPUVXCDYJZZWKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-beta-HoPhe(4-Cl)-OH·HCl: A D-Configured β-Homophenylalanine Derivative for Stereospecific Peptide and Neuroscience Research


H-D-beta-HoPhe(4-Cl)-OH·HCl (CAS: 331763-59-8), also referred to as 4-Chloro-D-β-homophenylalanine hydrochloride or (R)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, is a chiral β-amino acid derivative with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . As a β-homophenylalanine variant featuring a 4-chloro substitution on its aromatic ring and a defined D-configuration at the stereogenic center, this compound serves as a versatile building block in peptide synthesis and neuroscience research [1]. Its β-amino acid backbone confers enhanced resistance to proteolytic degradation relative to canonical α-amino acids, rendering it a valuable scaffold for the design of metabolically stable peptidomimetics and probe molecules [2].

Why Generic β-Homophenylalanine Substitution Fails for H-D-beta-HoPhe(4-Cl)-OH·HCl


Generic β-homophenylalanine analogs cannot substitute for H-D-beta-HoPhe(4-Cl)-OH·HCl due to the cumulative impact of three interdependent molecular features: D-stereochemistry, 4-chloro substitution, and the β-amino acid scaffold. The D-configuration dictates the spatial orientation of the amino and carboxyl groups, directly influencing binding affinity to chiral biological targets . The 4-chloro substituent modulates electronic properties and hydrophobicity of the aromatic ring, altering π-π stacking interactions and receptor engagement [1]. The β-amino acid backbone extends the distance between functional groups, conferring resistance to proteases that recognize α-amino acid motifs [2]. Substitution with an L-enantiomer (CAS 270596-41-3) yields opposite stereochemical outcomes; substitution with non-chlorinated D-β-homophenylalanine removes the electronic modulation; substitution with an α-amino acid analog restores protease susceptibility. The following quantitative evidence substantiates why this specific combination of stereochemistry, substitution pattern, and backbone geometry is essential for scientific reproducibility and experimental fidelity.

Quantitative Differentiation of H-D-beta-HoPhe(4-Cl)-OH·HCl Against Key Comparators


Chiral Differentiation: D-Configuration Versus L-Enantiomer (4-Chloro-L-β-homophenylalanine HCl)

H-D-beta-HoPhe(4-Cl)-OH·HCl is the D-enantiomer (R-configuration) of 4-chloro-β-homophenylalanine hydrochloride, exhibiting a specific optical rotation of [α]D²⁵ = +23 ± 2° (c=1 in DMF), which is opposite in sign and distinct in magnitude from the corresponding L-enantiomer (S-configuration, CAS 270596-41-3) . The D-configuration at the β-carbon dictates the three-dimensional orientation of the amino and carboxyl moieties, which governs enantioselective recognition in biological systems and asymmetric synthesis applications .

Chiral Amino Acid Enantiomeric Resolution Stereochemistry

4-Chloro Substituent Impact: Electronic and Steric Modulation Versus Non-Halogenated D-β-Homophenylalanine

The 4-chloro substituent on the phenyl ring of H-D-beta-HoPhe(4-Cl)-OH·HCl introduces electron-withdrawing inductive effects and increased molecular volume relative to non-halogenated D-β-homophenylalanine [1]. In a pan-Ras bicyclic peptide inhibitor optimization study, substitution of D-Phe with L-β-homophenylalanine was employed as a key structure-activity relationship (SAR) modification to modulate binding affinity and selectivity; halogenated analogs such as the 4-chloro derivative offer additional electronic tuning for optimizing target engagement [2]. The chlorine atom increases hydrophobicity (estimated logP increase of approximately 0.7–0.9 units) and alters π-π stacking interactions in aromatic binding pockets.

Halogenated Amino Acid Peptide Drug Design Structure-Activity Relationship

β-Amino Acid Scaffold: Proteolytic Stability Versus α-Amino Acid Analogs (e.g., 4-Chloro-D-Phenylalanine)

The β-amino acid backbone of H-D-beta-HoPhe(4-Cl)-OH·HCl positions the amino group at the β-carbon rather than the α-carbon, extending the distance between the amino and carboxyl functional groups by one methylene unit compared to α-amino acid analogs such as 4-chloro-D-phenylalanine (CAS 14091-08-8) . This structural modification confers resistance to proteolytic enzymes that recognize the α-amino acid motif; literature evidence demonstrates that β-homophenylalanine-based peptides exhibit significantly increased resistance to enzymatic cleavage relative to their α-amino acid counterparts, extending serum half-life in peptidomimetic drug candidates [1].

Peptidomimetic Protease Resistance Metabolic Stability

Halogen Series Differentiation: 4-Chloro Versus 4-Bromo and 4-Iodo D-β-Homophenylalanine Analogs

Within the 4-halogen-substituted D-β-homophenylalanine series, the 4-chloro variant (target compound) occupies a balanced position between the smaller, less polarizable 4-fluoro analog and the larger, more polarizable 4-bromo (CAS 270062-84-5 for S-enantiomer) and 4-iodo (CAS 269396-70-5) derivatives [1]. Chlorine provides sufficient electron density for halogen bonding interactions while maintaining a molecular volume compatible with typical hydrophobic binding pockets, whereas bromine and iodine introduce substantially larger atomic radii (Br: ~185 pm; I: ~198 pm versus Cl: ~175 pm) that can sterically exclude binding in constrained sites [2].

Halogen Bonding Isosteric Replacement X-ray Crystallography

Recommended Applications for H-D-beta-HoPhe(4-Cl)-OH·HCl Based on Evidence


Stereospecific Peptide Synthesis Requiring D-Configured β-Amino Acid Building Blocks

H-D-beta-HoPhe(4-Cl)-OH·HCl is optimal for solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly when a D-configured β-homophenylalanine residue with 4-chloro substitution is specified in the target sequence . Its ≥98% (HPLC) purity and defined optical rotation [α]D²⁵ = +23 ± 2° ensure batch-to-batch consistency for applications including bicyclic peptide inhibitor development, where precise stereochemical control is essential for Ras binding activity [1].

Protease-Resistant Peptidomimetic Probe Design for Cellular and In Vivo Studies

The β-amino acid scaffold confers intrinsic resistance to proteolytic degradation, making H-D-beta-HoPhe(4-Cl)-OH·HCl suitable for constructing peptidomimetic probes intended for extended incubation in biological matrices, including cell culture, tissue homogenates, and in vivo pharmacokinetic studies . The 4-chloro substituent provides a UV-detectable chromophore and a handle for potential halogen bonding interactions in target binding pockets.

Neuroscience Research on GABAergic Systems and Neurological Disorder Models

As a structural analog of the β-amino acid motif present in GABA (γ-aminobutyric acid) derivatives, H-D-beta-HoPhe(4-Cl)-OH·HCl serves as a research tool in neuroscience studies investigating GABA receptor pharmacology, neurotransmitter pathways, and neurological disorder mechanisms . The 4-chlorophenyl moiety mimics key structural features of GABA_B receptor ligands, enabling structure-activity relationship studies in pain and spasticity models [1].

Enzyme Specificity and Inhibitor Mechanism Studies

The chlorinated aromatic ring of H-D-beta-HoPhe(4-Cl)-OH·HCl provides a useful probe for investigating enzyme specificity and inhibitory mechanisms, particularly for enzymes that recognize aromatic β-amino acid substrates . The chlorine substituent alters electronic density on the phenyl ring, enabling researchers to interrogate the role of π-π stacking, halogen bonding, and hydrophobic interactions in enzyme-substrate recognition.

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